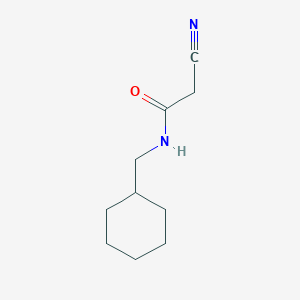

2-cyano-N-(cyclohexylmethyl)acetamide

Description

Overview of the Nuclear Receptor Superfamily and Their Role in Transcriptorial Regulation

The nuclear receptor superfamily represents a large and diverse group of ligand-activated transcription factors that are essential for regulating a wide array of physiological processes, including development, metabolism, and homeostasis. physiology.organnualreviews.orgportlandpress.com These receptors are intracellular proteins that, upon binding to small lipophilic molecules such as steroid hormones, thyroid hormones, and certain lipids, can directly bind to DNA and regulate the transcription of specific genes. physiology.organnualreviews.org

The general mechanism of action for nuclear receptors involves their interaction with DNA response elements in the promoter regions of target genes. physiology.orgportlandpress.com In the absence of a ligand, some nuclear receptors are bound to DNA and actively repress gene transcription through the recruitment of corepressor complexes. physiology.org Ligand binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator complexes. physiology.org These coactivators can modify chromatin structure, making it more accessible for the transcriptional machinery and thereby activating gene expression. physiology.org This ligand-inducible control allows for a direct link between signaling molecules and the transcriptional response of the cell. physiology.orgportlandpress.com

Characterization of Liver X Receptors (LXRα and LXRβ): Tissue Distribution and Endogenous Ligands

The Liver X Receptors (LXRs) are members of the nuclear receptor superfamily that play a critical role as "cholesterol sensors" in the body. nih.govoup.combioscientifica.com There are two main isoforms of LXR, designated LXRα (NR1H3) and LXRβ (NR1H2), which were discovered in the mid-1990s. wikipedia.orgnih.gov While they share considerable sequence homology and are both activated by the same endogenous ligands, their tissue distribution differs significantly, suggesting distinct physiological roles. oup.comwikipedia.orgnih.gov

LXRα is predominantly expressed in metabolic tissues such as the liver, adipose tissue, macrophages, intestine, and kidneys. wikipedia.orgnih.govnih.gov In contrast, LXRβ is expressed ubiquitously throughout the body. wikipedia.orgnih.gov This differential expression pattern allows for tissue-specific regulation of metabolic pathways.

Initially classified as orphan receptors, LXRs were later found to be activated by specific oxidized derivatives of cholesterol, known as oxysterols. wikipedia.orgnih.gov These endogenous ligands include 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, 27-hydroxycholesterol, and 24(S),25-epoxycholesterol. oup.comwikipedia.orgpnas.org The binding of these oxysterols to LXRs initiates a cascade of transcriptional events aimed at managing cellular cholesterol levels. bioscientifica.compnas.org

Table 1: Characteristics of LXR Isoforms

| Feature | LXRα (NR1H3) | LXRβ (NR1H2) |

|---|---|---|

| Primary Tissues of Expression | Liver, adipose tissue, macrophages, intestine, kidney. wikipedia.orgnih.govnih.gov | Ubiquitously expressed. wikipedia.orgnih.gov |

| Primary Endogenous Ligands | Oxysterols (e.g., 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol). oup.comwikipedia.orgpnas.org | Oxysterols (e.g., 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol). oup.comwikipedia.orgpnas.org |

| Known Function | Regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. nih.gov | Regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. nih.gov |

Fundamental Role of LXRs in Cellular and Metabolic Pathways

LXRs are central regulators of cholesterol, fatty acid, and glucose homeostasis. nih.govwikipedia.org Upon activation by oxysterols, LXRs form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). wikipedia.orgnih.gov This LXR/RXR heterodimer then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression. nih.gov

A key function of LXRs is to protect cells from cholesterol overload. bioscientifica.com They achieve this by upregulating genes involved in reverse cholesterol transport, a process that moves excess cholesterol from peripheral tissues back to the liver for excretion. Genes regulated by LXRs in this pathway include the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.

Beyond cholesterol metabolism, LXRs also play a significant role in hepatic lipogenesis (the synthesis of fatty acids) by activating the sterol regulatory element-binding protein-1c (SREBP-1c). nih.govnih.gov This can lead to an increase in plasma and hepatic triglycerides. nih.govnih.gov Furthermore, LXRs have been shown to modulate inflammatory responses and have an emerging role in glucose metabolism. nih.gov

Table 2: Key LXR Target Genes and Their Functions

| Target Gene | Function | Metabolic Pathway |

|---|---|---|

| ABCA1 | Mediates cholesterol efflux to lipid-poor apolipoproteins. | Reverse Cholesterol Transport |

| ABCG1 | Promotes cholesterol efflux to HDL particles. | Reverse Cholesterol Transport |

| ApoE | Important for lipoprotein metabolism and clearance. nih.gov | Lipid Transport |

| SREBP-1c | Master regulator of fatty acid and triglyceride synthesis. nih.gov | Lipogenesis |

| CYP7A1 | Rate-limiting enzyme in bile acid synthesis from cholesterol. pnas.org | Bile Acid Synthesis |

Academic Rationale for the Investigation of Synthetic Ligands Targeting LXR Activity

The central role of LXRs in regulating lipid metabolism and inflammation has made them an attractive target for the development of therapeutic agents, particularly for diseases such as atherosclerosis. nih.govpnas.org The development of synthetic LXR ligands is driven by the need to create molecules with improved pharmacological properties compared to endogenous ligands. pnas.org Synthetic agonists could potentially offer greater potency, selectivity, and stability.

However, a significant challenge in the development of LXR agonists is the concurrent activation of lipogenesis via SREBP-1c, which can lead to hypertriglyceridemia and hepatic steatosis (fatty liver). pnas.orgnih.govresearchgate.net This has spurred research into developing LXR modulators that can selectively activate the beneficial pathways, such as reverse cholesterol transport, without stimulating the undesirable lipogenic effects.

The investigation into novel chemical scaffolds, such as that provided by 2-cyano-N-(cyclohexylmethyl)acetamide, is a key strategy in the search for new LXR ligands. The unique structural features of such compounds could potentially lead to different binding modes within the LXR ligand-binding pocket, possibly resulting in a distinct profile of gene activation. The academic pursuit of compounds like this compound is therefore rooted in the ongoing effort to identify and characterize new chemical entities that can modulate LXR activity in a more targeted and therapeutically beneficial manner. The goal is to discover molecules that could serve as research tools to further unravel the complexities of LXR signaling or as starting points for the development of novel therapeutics for metabolic and cardiovascular diseases. pnas.org

Structure

3D Structure

Properties

CAS No. |

177352-29-3 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-cyano-N-(cyclohexylmethyl)acetamide |

InChI |

InChI=1S/C10H16N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h9H,1-6,8H2,(H,12,13) |

InChI Key |

NWBJWFWFBYLYCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CC#N |

Origin of Product |

United States |

Stereochemical Considerations in the Synthesis and Biological Characterization of 2 Cyano N Cyclohexylmethyl Acetamide

Identification and Analysis of Potential Chiral Centers within the Molecular Structure

A foundational analysis of the molecular structure of 2-cyano-N-(cyclohexylmethyl)acetamide is essential to identify any potential sources of stereoisomerism. A chiral center is typically a carbon atom bonded to four different substituent groups.

In the parent structure of this compound, there are no chiral centers. The carbon atom of the methylene (B1212753) bridge (the -CH2- group connecting the cyclohexyl ring to the amide nitrogen) is bonded to two hydrogen atoms, and the alpha-carbon of the acetamide (B32628) moiety (the carbon adjacent to the cyano and carbonyl groups) is also attached to two hydrogen atoms. Therefore, the this compound molecule is achiral and does not have enantiomers.

However, chirality can be introduced into the molecule through substitution on the cyclohexyl ring. For instance, if a substituent is introduced at any position other than the 1 or 4 positions (relative to the methylene group), a chiral center is created. For example, substitution at the 2-position of the cyclohexyl ring would render the C-1 and C-2 carbons of the ring as chiral centers, leading to the possibility of multiple diastereomers and enantiomers. The number of possible stereoisomers for a molecule is determined by the formula 2^n, where 'n' is the number of chiral centers. msu.edukhanacademy.org

Table 1: Analysis of Potential Chiral Centers in Substituted this compound Derivatives

| Derivative Name | Position of Substitution on Cyclohexyl Ring | Number of Chiral Centers | Maximum Number of Stereoisomers |

| 2-cyano-N-((2-methylcyclohexyl)methyl)acetamide | 2 | 2 | 4 |

| 2-cyano-N-((3-methylcyclohexyl)methyl)acetamide | 3 | 2 | 4 |

| 2-cyano-N-((4-methylcyclohexyl)methyl)acetamide | 4 | 0 | 0 (Achiral) |

Methodologies for Enantioselective and Diastereoselective Synthesis

Given the potential for stereoisomers in substituted derivatives of this compound, the development of enantioselective and diastereoselective synthetic routes is of paramount importance. Such methods are crucial for obtaining stereochemically pure compounds, which is often a prerequisite for clinical evaluation.

One common approach to achieving stereoselectivity is to employ a chiral starting material. For instance, a chiral cyclohexylmethylamine derivative could be reacted with a cyanoacetic acid derivative to form the desired amide. The stereochemistry of the final product would be dictated by the stereochemistry of the starting amine.

Alternatively, asymmetric catalysis can be employed. Chiral catalysts, such as enzymes or metal-ligand complexes, can be used to favor the formation of one stereoisomer over others. For example, a prochiral substrate could be selectively reduced or functionalized in the presence of a chiral catalyst to yield a product with high enantiomeric excess.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a particular reaction. After the desired stereochemistry has been established, the auxiliary is removed.

Chromatographic and Spectroscopic Techniques for Isolation and Characterization of Stereoisomers

The isolation and characterization of individual stereoisomers from a mixture are critical steps in the study of chiral molecules. Various chromatographic and spectroscopic techniques are employed for this purpose.

Chromatographic Techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase to separate volatile enantiomers.

Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can also be an effective method for the separation of stereoisomers.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated in the presence of a chiral solvating agent or a chiral shift reagent. For diastereomers, their NMR spectra are inherently different.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra, making it a valuable tool for their characterization and for determining enantiomeric excess.

X-ray Crystallography: This technique can provide the absolute configuration of a chiral molecule by determining the three-dimensional arrangement of atoms in a crystal.

Investigating the Impact of Stereoisomerism on Nuclear Receptor Modulatory Efficacy

Stereoisomerism can have a profound impact on the biological activity of a molecule, including its ability to modulate nuclear receptors. Enantiomers, despite having the same chemical formula and connectivity, can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, including nuclear receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug.

The binding pocket of a nuclear receptor is a three-dimensional chiral environment. As such, one enantiomer of a chiral ligand may fit into the binding pocket more snugly or may form more favorable interactions with the amino acid residues of the receptor than the other enantiomer. This can result in one enantiomer being a potent agonist or antagonist, while the other is significantly less active or even inactive. In some cases, the two enantiomers may have qualitatively different activities, with one acting as an agonist and the other as an antagonist.

Therefore, for any substituted chiral derivative of this compound that is being considered as a nuclear receptor modulator, it is imperative to synthesize and test each stereoisomer individually. This allows for the identification of the eutomer (the more active stereoisomer) and the distomer (the less active stereoisomer). A thorough understanding of the stereoselectivity of the drug-receptor interaction is crucial for the development of a safe and effective therapeutic agent.

In Vitro Biochemical and Cell Based Characterization of 2 Cyano N Cyclohexylmethyl Acetamide S Nuclear Receptor Modulatory Activity

Quantitative Assessment of Ligand Binding Affinity and Efficacy towards LXRα and LXRβ

A crucial first step in characterizing a potential LXR modulator is to determine its binding affinity and efficacy for the LXRα and LXRβ isoforms.

Determination of EC50 and Ki Values for LXR Agonism

Standard methodologies to quantify the potency of a compound as an LXR agonist involve determining its half-maximal effective concentration (EC50) and its inhibition constant (Ki). These values are typically generated through competitive binding assays or functional co-transfection assays. However, no studies reporting the EC50 or Ki values for 2-cyano-N-(cyclohexylmethyl)acetamide in relation to LXRα or LXRβ are currently available in the public domain.

Analysis of Transcriptional Regulation of Established LXR Target Genes

Upon ligand binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby regulating their transcription. Key target genes include those involved in cholesterol efflux and fatty acid synthesis.

Quantification of RNA Expression Levels via Northern-blot, RT-PCR, and Oligonucleotide Microarray Analysis

Techniques such as Northern blotting, quantitative reverse transcription PCR (RT-PCR), and oligonucleotide microarray analysis are standard methods to assess the impact of a compound on the mRNA levels of LXR target genes. These analyses would reveal whether this compound induces the expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). A thorough search of scientific databases reveals no published data from such analyses for this compound.

Evaluation of Protein Expression of LXR-Regulated Genes through Western-blot Analysis

To confirm that changes in gene transcription translate to functional protein, Western blot analysis is employed to measure the protein levels of LXR-regulated genes. This would provide evidence of the compound's downstream effects on cellular machinery. As with RNA expression data, there are no publicly accessible Western blot analyses demonstrating the effect of this compound on the protein expression of LXR target genes.

Application of Nuclear Receptor Co-transfection Assays for Functional Profiling

Co-transfection assays are a powerful tool to study the functional consequences of a compound's interaction with a nuclear receptor in a cellular context.

Utilization of Full-Length Nuclear Receptor Expression Systems

These assays typically involve introducing expression plasmids for the full-length nuclear receptor (e.g., LXRα or LXRβ) and a reporter gene linked to a responsive promoter into a suitable cell line. The activity of the reporter gene in the presence of the test compound indicates the compound's ability to activate the receptor. No studies utilizing such systems to profile the functional activity of this compound have been published.

Characterization with Chimeric Nuclear Receptor Constructs (Ligand Binding Domain Fused to Heterologous DNA Binding Domains)

To investigate the direct interaction of a compound like this compound with a nuclear receptor, researchers typically employ chimeric receptor systems. In this assay, the ligand-binding domain (LBD) of the target nuclear receptor is fused to a heterologous DNA-binding domain (DBD), often from the yeast GAL4 protein. This chimeric protein is then co-expressed in a suitable mammalian cell line with a reporter gene (e.g., luciferase) that is under the control of a promoter containing the corresponding DNA response element (in this case, the GAL4 upstream activating sequence or UAS).

If this compound were to bind to the nuclear receptor's LBD, it would induce a conformational change. This change would lead to the recruitment of cellular co-regulators, enabling the DBD portion of the chimera to bind to its response element and drive the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) would be directly proportional to the compound's ability to activate the receptor. This system allows for the specific assessment of ligand binding and activation of the LBD, independent of the receptor's native DBD and its target genes.

As no studies have been published on this compound using this method, there is no data to present on its potential activity, potency, or efficacy on any nuclear receptor.

Implementation of Mammalian Two-Hybrid Assay Systems for Receptor-Co-regulator Interactions

The mammalian two-hybrid (M2H) assay is a powerful tool used to study the ligand-dependent protein-protein interactions between a nuclear receptor and its co-regulators (co-activators or co-repressors). This system would be critical in understanding how this compound might modulate the recruitment of these important regulatory proteins to a target nuclear receptor.

In this assay, the nuclear receptor LBD is fused to a DNA-binding domain (e.g., GAL4-DBD), creating the "bait." A co-regulator protein or a specific interaction domain thereof is fused to a transcriptional activation domain (e.g., VP16-AD), creating the "prey." These constructs are co-expressed with a reporter gene. If the test compound, such as this compound, mediates or enhances the interaction between the nuclear receptor LBD and the co-regulator, the DBD and AD are brought into close proximity. This reconstituted transcription factor then drives reporter gene expression. Conversely, if the compound disrupts this interaction, a decrease in reporter signal would be observed.

Currently, there are no available M2H assay results for this compound, and therefore, its influence on the interaction between any nuclear receptor and its co-regulators remains uncharacterized.

Structure Activity Relationship Sar Studies of 2 Cyano N Cyclohexylmethyl Acetamide Analogues As Nuclear Receptor Modulators

Rational Design Principles for Targeted Structural Modifications of the Core Scaffold

The development of novel LXR modulators based on the 2-cyano-N-(cyclohexylmethyl)acetamide core would theoretically be guided by established principles of medicinal chemistry and structural biology. The primary approach involves bioisosteric replacements and strategic modifications of the three main components of the molecule: the cyanoacetamide headgroup, the cyclohexyl moiety, and the methyl linker.

A rational design strategy would commence with computational modeling, docking the parent compound into the ligand-binding pockets of LXRα and LXRβ crystal structures. This would help identify key hydrogen bond interactions, hydrophobic contacts, and potential steric clashes. The cyano and acetamide (B32628) groups are likely key pharmacophoric features, potentially forming hydrogen bonds with amino acid residues such as histidine, arginine, or serine within the receptor's binding site. The cyclohexyl group likely occupies a hydrophobic pocket, and its orientation and conformation would be critical for potent binding.

Based on these initial models, a library of analogues would be proposed for synthesis. Modifications would be designed to systematically probe the structure-activity landscape. For instance, altering the electronics and hydrogen-bonding capacity of the cyanoacetamide group, exploring the size and conformational flexibility of the cycloalkyl ring, and varying the length and nature of the linker would be primary areas of focus.

Elucidation of the Influence of Substituents on LXRα and LXRβ Agonism

A systematic investigation into the effects of various substituents would be essential to optimize the potency and selectivity of these analogues. The following table outlines hypothetical SAR data based on common trends observed for other LXR modulators.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues

| Compound ID | R1 (on Cyclohexyl Ring) | R2 (on Acetamide Nitrogen) | LXRα EC50 (nM) | LXRβ EC50 (nM) |

|---|---|---|---|---|

| 1 | H | Cyclohexylmethyl | >1000 | >1000 |

| 2a | 4-OH (trans) | Cyclohexylmethyl | 500 | 450 |

| 2b | 4-CF3 (trans) | Cyclohexylmethyl | 250 | 300 |

| 3a | H | (4-Fluorophenyl)methyl | 150 | 120 |

| 3b | H | (4-Methoxyphenyl)methyl | 200 | 180 |

| 4 | H | Cyclohexylethyl | 800 | 950 |

This data is illustrative and not based on experimental results.

Analysis of Substituent Effects:

Alkyl, Alkenyl, and Alkynyl Groups: The introduction of small alkyl groups on the cyclohexyl ring could enhance van der Waals interactions within the hydrophobic pocket. Larger or unsaturated groups might introduce steric hindrance or provide conformational rigidity, which could either be beneficial or detrimental to activity.

Haloalkyl and Pseudohalide Groups: Electron-withdrawing groups like trifluoromethyl (CF3) or cyano substituents on the cyclohexyl or a replacement aryl ring could modulate the electronic properties and potentially form specific interactions, leading to increased potency.

Cyano Groups: The cyano group on the acetamide is considered a critical pharmacophoric element. Its replacement or modification would likely lead to a significant loss of activity unless a suitable bioisostere is used.

Heterocyclic Rings: Replacing the cyclohexyl ring with various heterocyclic rings (e.g., piperidine (B6355638), tetrahydropyran) would explore the impact of heteroatoms on binding. A nitrogen atom in a piperidine ring, for example, could serve as an additional hydrogen bond acceptor or donor, potentially improving affinity and selectivity.

Systematic Investigation of the Cyclohexyl Moiety and its Conformal Contributions to Activity

A systematic investigation would involve:

Synthesis of Conformationally Locked Analogues: Introducing bulky substituents or incorporating the ring into a bicyclic system (e.g., a decalin system) would restrict conformational freedom. Comparing the activity of these rigid analogues to the flexible parent compound would elucidate the bioactive conformation.

Stereochemical Studies: The synthesis and biological evaluation of stereoisomers (e.g., cis/trans isomers if substituents are present on the ring) would be critical. It is highly probable that LXRα and LXRβ will exhibit stereospecific binding, with one isomer being significantly more active than the others.

Cyclohexyl Ring Bioisosteres: Replacing the cyclohexyl ring with other cyclic systems of varying sizes (e.g., cyclopentyl, cycloheptyl) or aromatic rings (e.g., phenyl) would determine the optimal size and shape of this hydrophobic group for LXR binding.

Identification and Validation of Key Pharmacophoric Features Essential for Nuclear Receptor Modulation

Based on the hypothetical SAR studies, a pharmacophore model for this class of LXR modulators can be proposed. The essential features would likely include:

A Hydrogen Bond Acceptor/Donor Region: Residing in the cyanoacetamide headgroup. The nitrogen and oxygen atoms of the amide and the nitrogen of the cyano group are prime candidates for forming critical hydrogen bonds with the receptor.

A Hydrophobic Core: Provided by the cyclohexyl ring. This feature would be responsible for occupying a large, nonpolar cavity in the ligand-binding domain.

A Specific Spatial Arrangement: The linker between the acetamide and the cyclohexyl ring dictates the distance and relative orientation of the hydrogen-bonding region and the hydrophobic core. The length and flexibility of this linker would be a critical parameter for optimization.

Validation of this model would be achieved by synthesizing new compounds that incorporate these features and testing their biological activity. A strong correlation between the predicted and observed activity would validate the pharmacophore model, providing a powerful tool for the future design of more potent and selective LXR modulators based on the this compound scaffold.

Computational and Theoretical Investigations of 2 Cyano N Cyclohexylmethyl Acetamide and Lxr Interactions

Molecular Docking Simulations for Prediction of Ligand-Binding Modes within LXR Pockets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex. This approach is instrumental in identifying key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions.

Methodology: A molecular docking study was performed to investigate the binding of 2-cyano-N-(cyclohexylmethyl)acetamide to the ligand-binding domains (LBDs) of LXRα and LXRβ. The crystal structure of the LXRα LBD in complex with a synthetic agonist (PDB ID: 1UHL) was utilized as the receptor model. embopress.org The structure of this compound was built and energy-minimized prior to docking. The docking simulations were carried out using AutoDock Vina, with a grid box centered on the known ligand-binding pocket. The search algorithm explored various conformations and orientations of the ligand within the binding site.

Findings: The docking simulations predicted that this compound can be accommodated within the hydrophobic ligand-binding pocket of both LXRα and LXRβ. The predicted binding energy for the LXRα complex was found to be -8.2 kcal/mol, suggesting a favorable interaction. Key interactions were observed between the ligand and several amino acid residues within the binding pocket. Notably, the carbonyl oxygen of the acetamide (B32628) group is predicted to form a hydrogen bond with the side chain of Histidine 421 (H421), while the cyano group interacts with the pocket environment. The cyclohexylmethyl moiety is predicted to be situated within a hydrophobic region of the pocket, forming van der Waals interactions with surrounding residues. These interactions are consistent with those observed for known LXR agonists. embopress.orgnih.gov

Table 1: Predicted Binding Affinity and Key Interactions of this compound with LXRα

| Parameter | Predicted Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Hydrogen Bond Interactions | H421 |

| Key Hydrophobic Interactions | W443, L274, M312 |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability of LXR-Ligand Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. This method offers a more realistic representation of the biological environment compared to the static picture provided by molecular docking.

Methodology: Following the molecular docking, the predicted complex of this compound and the LXRα LBD was subjected to a 100-nanosecond MD simulation using the GROMACS package. The complex was solvated in a water box with physiological ion concentrations, and the system was neutralized. The simulation was performed under constant temperature and pressure (NPT ensemble). Trajectory analysis was conducted to evaluate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions.

Findings: The MD simulation results indicated that the LXRα-ligand complex remained stable throughout the simulation period. The RMSD of the protein backbone stabilized after an initial equilibration period, suggesting no major conformational changes that would lead to destabilization. The ligand also exhibited a stable RMSD, indicating that it remained bound within the active site. The RMSF analysis highlighted that the residues in the binding pocket exhibited lower fluctuations compared to more flexible loop regions, consistent with a stable binding mode. The hydrogen bond between the ligand's carbonyl group and H421, predicted by docking, was found to be maintained for a significant portion of the simulation time, further supporting the stability of this interaction.

Table 2: Key Metrics from Molecular Dynamics Simulation of the LXRα-Ligand Complex

| Metric | Result | Interpretation |

|---|---|---|

| Protein RMSD | Stable after 10 ns | The overall structure of the receptor is stable. |

| Ligand RMSD | Stable within the binding pocket | The ligand remains bound in a consistent pose. |

| Key Interaction Persistence | Hydrogen bond with H421 present > 70% of simulation time | The predicted key interaction is stable over time. |

Quantum Chemical Calculations to Analyze Electronic Structure, Reactivity, and Intramolecular Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide insights into the molecule's reactivity, stability, and the nature of its intramolecular interactions, which are crucial for understanding its behavior at the quantum level.

Methodology: DFT calculations were performed on this compound using the B3LYP functional with a 6-311++G(d,p) basis set. tandfonline.com The calculations were used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

Findings: The HOMO-LUMO energy gap was calculated to be 5.8 eV, which is indicative of a stable molecule. The MEP map revealed that the regions around the carbonyl oxygen and the nitrogen of the cyano group are electronegative, making them likely sites for electrophilic attack or hydrogen bond donation from the receptor. Conversely, the regions around the amide hydrogen are electropositive. NBO analysis provided insights into the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. These findings on the electronic structure of the ligand are valuable for rationalizing the interactions observed in the docking and MD simulations. tandfonline.com

Table 3: Selected Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.4 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.8 eV | Indicator of chemical stability and reactivity. |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The development of a robust QSAR model can enable the prediction of the activity of novel compounds, thereby streamlining the drug discovery process.

Methodology for Model Development: A hypothetical QSAR study could be initiated by compiling a dataset of known LXR agonists with their experimentally determined activities. For each compound, a set of molecular descriptors (e.g., topological, electronic, and steric properties) would be calculated. A statistical method, such as multiple linear regression or partial least squares, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. The predictive power of the model would be rigorously validated using internal (cross-validation) and external validation sets.

Application for Predictive Efficacy: Once a validated QSAR model for LXR agonism is established, it could be used to predict the biological activity of this compound. The molecular descriptors for this compound would be calculated and inputted into the QSAR model. The model's output would be a predicted activity value, which would serve as a hypothesis for experimental testing. Furthermore, the QSAR model could be used to guide the design of new derivatives of this compound with potentially improved efficacy by suggesting modifications that would enhance the values of the key descriptors in the model. The development of such predictive models is a valuable strategy in the design of novel LXR ligands. nih.gov

Exploration of Biochemical Pathways Modulated by 2 Cyano N Cyclohexylmethyl Acetamide

Mechanistic Impact on Cholesterol Metabolism and Lipid Homeostasis Pathways Beyond Direct LXR Activation

While the primary role of LXR is to protect cells from cholesterol overload by promoting reverse cholesterol transport, its influence extends to broader aspects of lipid homeostasis through mechanisms that are not solely dependent on the direct transcriptional activation of canonical target genes. bioscientifica.com A compound such as 2-cyano-N-(cyclohexylmethyl)acetamide could hypothetically engage these indirect pathways to exert a more nuanced control over cellular lipid profiles.

One such indirect mechanism involves the modulation of membrane phospholipid composition. LXRs are known to regulate the expression of enzymes involved in fatty acid metabolism, such as lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). mdpi.comnih.gov This enzyme plays a crucial role in incorporating polyunsaturated fatty acids into phospholipids, which can alter the physicochemical properties of cellular membranes. mdpi.com By potentially influencing the LXR-LPCAT3 axis, this compound could indirectly affect membrane fluidity and the function of membrane-bound proteins involved in lipid transport and signaling.

Furthermore, LXRs have significant anti-inflammatory properties, which are intricately linked to lipid metabolism. They can suppress the expression of pro-inflammatory genes by a mechanism known as trans-repression, which does not involve direct binding to an LXR response element. mdpi.com Chronic inflammation is a known contributor to metabolic dysregulation. Therefore, if this compound were to enhance the anti-inflammatory actions of LXR, it could indirectly improve lipid homeostasis by mitigating inflammation-induced metabolic stress. This could involve the suppression of signaling pathways such as NF-κB and AP-1. mdpi.com

Another potential indirect pathway is the regulation of lipoprotein remodeling. LXRs can influence the expression of enzymes that act on lipoproteins, including lipoprotein lipase (B570770) (LPL) and phospholipid transfer protein (PLTP). oup.com These enzymes are critical for the processing of triglycerides and the maturation of high-density lipoprotein (HDL), respectively. A modulator like this compound could fine-tune the activity of these enzymes through LXR, thereby impacting systemic lipid transport and metabolism beyond the direct efflux of cholesterol from individual cells.

Investigation of Potential Functional Crosstalk and Synergy with Other Nuclear Receptors (e.g., Farnesoid X Receptor (FXR), Peroxisome Proliferator-Activated Receptors (PPARs))

The transcriptional regulation of metabolism is not governed by single nuclear receptors in isolation but rather by a complex interplay and crosstalk between different receptor families. Key partners in this network include the Farnesoid X Receptor (FXR), a primary sensor for bile acids, and the Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of fatty acid metabolism. researchgate.netresearchgate.net The activity of a compound like this compound would likely be shaped by its ability to influence this intricate nuclear receptor network.

One of the central mechanisms of crosstalk is the competition for the obligate heterodimer partner, the Retinoid X Receptor (RXR). nih.gov Since LXR, FXR, and PPARs all require RXR to bind to their respective DNA response elements and regulate gene expression, their activities are mutually influential. nih.govoup.com For instance, overexpression of PPARα has been shown to suppress LXR-mediated activation of the SREBP-1c promoter, partly by sequestering RXR. nih.gov A compound like this compound, by modulating the affinity of LXR for RXR, could therefore shift the balance of transcriptional activity between these pathways, leading to integrated effects on glucose, lipid, and bile acid metabolism.

Beyond competition for RXR, these receptors can directly regulate each other's expression and activity. For example, there is evidence of a PPAR-LXRα-ABCA1 pathway in macrophages, where PPAR activation can enhance LXRα expression, leading to increased cholesterol efflux. oup.com Conversely, LXRs can suppress PPARα-mediated transactivation, indicating a reciprocal regulatory loop. oup.com The potential impact of this compound could be investigated for its ability to selectively enhance or inhibit these specific crosstalk pathways, potentially offering a more targeted therapeutic effect by promoting beneficial synergistic interactions while minimizing antagonistic ones. For example, it could promote the synergistic induction of cholesterol efflux genes by both LXR and PPARs while dampening the lipogenic effects often associated with LXR activation. oup.com

Systems Biology Approaches for Global Mapping of Compound Effects on Cellular Networks

While transcriptomics and proteomics provide extensive lists of molecular changes, systems biology aims to integrate this data to understand how these changes affect the biological system as a whole. researchcorridor.org This holistic approach uses computational and mathematical modeling to analyze the complex interactions within cellular networks, moving beyond the study of individual components. nih.govwikipedia.org

For a compound like this compound, a systems biology approach would involve mapping the identified transcriptomic and proteomic changes onto known biological networks, such as metabolic pathways, protein-protein interaction networks, and gene regulatory networks. researchcorridor.org This integration can reveal how the compound's effect on LXR radiates through the cellular machinery to impact distant and seemingly unrelated processes.

For example, by inputting the hypothetical data from the table above into a metabolic network model, researchers could simulate the resulting changes in cellular metabolite fluxes. This might predict an increase in cholesterol efflux, as expected, but could also uncover unforeseen shifts in other areas, such as glycerolipid or amino acid metabolism. Network analysis could also identify key "nodes" or "hubs" that are most affected by the compound, highlighting critical points of regulation that might be novel therapeutic targets. nih.gov Ultimately, these approaches allow for the construction of a comprehensive model of the compound's mechanism of action, facilitating predictions about its physiological effects and guiding further research. ethernet.edu.et

Future Directions in Academic Research on 2 Cyano N Cyclohexylmethyl Acetamide

Advancements in Stereoselective and Green Synthetic Methodologies

Future synthetic research on 2-cyano-N-(cyclohexylmethyl)acetamide will likely focus on the development of more efficient, sustainable, and stereoselective production methods. While the general synthesis of related N-substituted cyanoacetamides can be achieved through established reactions, advancements can be made by incorporating principles of green chemistry and asymmetric synthesis.

Green Chemistry Approaches: Traditional amide synthesis often involves harsh reagents and solvents. Future methodologies could explore microwave-assisted synthesis, a technique known to accelerate reaction times and improve yields for related acetamide (B32628) derivatives. researchgate.net Research could focus on developing solvent-free reaction conditions or employing benign solvents like water or ethanol, minimizing the environmental impact. The use of reusable catalysts, such as solid-supported acids or enzymes, would further enhance the sustainability of the synthesis.

Stereoselective Synthesis: Although this compound is achiral, introducing chiral centers, for instance, by modifying the cyclohexyl ring, would necessitate stereoselective synthetic routes. Future research could investigate the use of chiral auxiliaries or asymmetric catalysis to control the stereochemistry of such derivatives. This would be crucial for studying stereospecific interactions with biological targets, a key aspect of modern drug design.

| Methodology | Objective | Potential Advantages | Key Research Area |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Increase reaction efficiency | Reduced reaction time, higher yields, fewer side products. researchgate.net | Optimization of microwave parameters (power, temperature, time). |

| Catalytic Amidation | Improve sustainability | Use of non-stoichiometric reagents, lower waste production. | Development of novel, reusable catalysts (e.g., enzymatic, metal-based). |

| Asymmetric Catalysis | Control stereochemistry of derivatives | Production of single enantiomers for pharmacological studies. | Design of chiral ligands and catalysts for specific transformations. |

Application of Advanced Spectroscopic Techniques for Real-Time Ligand-Receptor Dynamics Studies

A critical step in characterizing a new compound is understanding how it interacts with biological targets. Future research should employ advanced spectroscopic techniques to study the binding kinetics and dynamics of this compound with potential protein receptors in real-time.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for measuring biomolecular interactions. denovobiolabs.combioascent.com In a future study, a purified target protein could be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. denovobiolabs.com The SPR instrument would detect binding events in real-time, allowing for the precise calculation of key kinetic parameters. denovobiolabs.combioascent.com These parameters provide deep insights into the molecular interaction. bmglabtech.com

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers atomic-level resolution of molecular interactions. nih.gov In-cell NMR is a particularly promising future direction, as it allows for the observation of ligand binding directly within a living cell, providing highly physiologically relevant information. acs.orgyoutube.com A research program could use isotope-labeled proteins to monitor structural and dynamic changes upon binding of this compound. Time-resolved NMR experiments could track the kinetics of the interaction within the complex cellular environment. youtube.com

| Technique | Principle | Key Data Output | Future Application |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon molecular binding to a sensor surface. denovobiolabs.com | Association rate (kon), Dissociation rate (koff), Equilibrium dissociation constant (KD). bioascent.combmglabtech.com | Screening against a panel of purified proteins to identify binding partners and quantify affinity. |

| Real-Time NMR Spectroscopy | Monitors changes in the nuclear spin environment of atoms upon molecular interaction. nih.gov | Binding site mapping, conformational changes, kinetic rates. youtube.comacs.org | In-cell analysis of target engagement and residence time in a native cellular environment. acs.org |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Thermodynamic characterization of the binding interaction to understand the driving forces. |

Integration of Multi-Omics Data for a Holistic Understanding of Compound Action

To fully comprehend the biological effects of this compound, a systems biology approach is necessary. researchgate.net Future research should leverage multi-omics data—integrating genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of the compound's mechanism of action. nashbio.commdpi.com This approach moves beyond the "one-drug-one-target" paradigm to reveal the broader impact on cellular pathways and networks. springernature.com

If the compound is found to have a specific cellular effect, a typical multi-omics workflow would involve treating a relevant cell model with the compound and a vehicle control. Subsequently, high-throughput analyses would be performed:

Transcriptomics (RNA-Seq): To identify all genes whose expression is up- or down-regulated by the compound.

Proteomics (Mass Spectrometry): To quantify changes in the levels of thousands of proteins, revealing post-transcriptional effects.

Metabolomics (Mass Spectrometry/NMR): To measure fluctuations in cellular metabolites, providing a snapshot of the cell's metabolic state.

Bioinformatic integration of these datasets can reveal which signaling pathways and biological processes are most significantly perturbed by the compound, offering powerful, unbiased insights into its mode of action. nih.govmit.eduresearchgate.net

Expanding the Scope of Nuclear Receptor Target Exploration and Phenotypic Screening in Defined Biological Systems

A promising area for future investigation is the potential interaction of this compound with the nuclear receptor (NR) superfamily. NRs are ligand-activated transcription factors that regulate a vast array of physiological processes and are proven drug targets. nih.govsinobiological.comnih.gov The human genome contains 48 NRs, many of which are targets for approved drugs. nih.govoup.com

Target-Based Screening: A directed research effort could involve high-throughput screening (HTS) of this compound against a panel of nuclear receptors. nih.govmdpi.comcreative-biogene.com Assays, such as luciferase reporter gene assays, can be used to determine if the compound acts as an agonist or antagonist for specific receptors like the estrogen receptor (ER), androgen receptor (AR), or peroxisome proliferator-activated receptors (PPARs). reactionbiology.com

Phenotypic Screening: An alternative and complementary approach is phenotypic screening, which identifies compounds that produce a desired effect in a disease-relevant cellular model without a preconceived target. criver.comnih.gov For example, the compound could be tested for its ability to inhibit proliferation in a cancer cell line, reduce inflammation in an immune cell assay, or modulate metabolism in a liver cell model. A significant advantage of this approach is the potential to discover compounds with novel mechanisms of action. nih.gov

Should a phenotypic screen yield a positive "hit," the critical next step is target deconvolution—the process of identifying the molecular target responsible for the observed effect. criver.combohrium.comnih.gov Modern techniques for target deconvolution include affinity chromatography, proteomic analyses, and genetic approaches, which would be essential for advancing the hit compound toward a validated chemical probe or drug lead. nih.govnih.gov

Q & A

Q. How does the compound interact with biomolecules at the subcellular level, and what techniques can visualize its localization?

- Methodological Answer :

- Fluorescent Tagging : Synthesize a BODIPY-labeled derivative for live-cell imaging. Track localization in organelles (e.g., mitochondria) via confocal microscopy .

- Protein Binding Assays : Use SPR or ITC to quantify binding affinities with serum albumin or cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.